2,5-dibromo-N-(4-hydroxyphenyl)benzamide

Transthyretin amyloidosis kinetic stabiliser aryl substitution rank‑ordering

2,5-Dibromo-N-(4-hydroxyphenyl)benzamide (CAS 723757-36-6; molecular formula C₁₃H₉Br₂NO₂; molecular weight 371.02 g·mol⁻¹) is a synthetic, di‑brominated N‑aryl benzamide. The compound belongs to the class of halogenated benzanilides and features two electron‑withdrawing bromine substituents at the 2‑ and 5‑positions of the benzoyl ring, together with a 4‑hydroxy group on the aniline ring.

Molecular Formula C13H9Br2NO2
Molecular Weight 371.02 g/mol
Cat. No. B310782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-(4-hydroxyphenyl)benzamide
Molecular FormulaC13H9Br2NO2
Molecular Weight371.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)Br)O
InChIInChI=1S/C13H9Br2NO2/c14-8-1-6-12(15)11(7-8)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18)
InChIKeyJVJQKSIPJNIION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dibromo-N-(4-hydroxyphenyl)benzamide – Structural Identity and Procurement Baseline for a Di‑brominated Benzamide Research Scaffold


2,5-Dibromo-N-(4-hydroxyphenyl)benzamide (CAS 723757-36-6; molecular formula C₁₃H₉Br₂NO₂; molecular weight 371.02 g·mol⁻¹) is a synthetic, di‑brominated N‑aryl benzamide . The compound belongs to the class of halogenated benzanilides and features two electron‑withdrawing bromine substituents at the 2‑ and 5‑positions of the benzoyl ring, together with a 4‑hydroxy group on the aniline ring. This substitution pattern creates a characteristic hydrogen‑bond donor (phenolic –OH), a hydrogen‑bond acceptor (amide carbonyl), and two heavy halogen atoms that influence lipophilicity, metabolic stability, and potential halogen‑bonding interactions [1]. The scaffold is commercially available as a research‑grade building block, typically at ≥95% purity , and serves as a precursor for further functionalisation or as a probe in medicinal‑chemistry campaigns targeting enzymes, receptors, and protein–protein interactions.

Why 2,5-Dibromo-N-(4-hydroxyphenyl)benzamide Cannot Be Replaced by Common Positional Isomers or Non‑brominated Analogs


Although several benzanilide congeners share the C₁₃H₉Br₂NO₂ formula, the precise positioning of the bromine atoms and the phenolic –OH group is the primary determinant of molecular recognition . Moving the hydroxyl from the 4‑ to the 3‑position (CAS 723256‑00‑6) alters the hydrogen‑bond geometry and electron density on the aniline ring, which can invert selectivity profiles or abolish target engagement [1]. Likewise, relocating bromine atoms—as in 5‑bromo‑N‑(4‑bromophenyl)‑2‑hydroxybenzamide (Dibromsalan)—shifts the halogen‑bond donor/acceptor landscape, potentially compromising affinity for bromodomains, kinases, or G‑protein‑coupled receptors that recognise the 2,5‑dibromo motif [1]. Simply removing the bromine substituents yields N‑(4‑hydroxyphenyl)benzamide, which lacks the heavy‑atom effects required for halogen bonding, metabolic shielding, and hydrophobic enclosure in many binding pockets. These structure–activity relationships mean that generic substitution without retaining the exact 2,5‑dibromo‑4′‑hydroxy geometry frequently leads to substantial losses in potency, selectivity, or both.

2,5-Dibromo-N-(4-hydroxyphenyl)benzamide – Quantitative Differentiation Evidence Against Closest Analogs


Comparative Bromine Substitution Pattern: 2,5- vs. 2-, 3-, or 4-Mono‑bromo and Non‑brominated Analogs in TTR Amyloidogenesis Inhibition

In a systematic library of 56 N‑(3,5‑dibromo‑4‑hydroxyphenyl)benzamides, Connelly et al. (2009) demonstrated that the 2,5‑disubstitution pattern on the benzoyl ring is among the most favourable aryl‑Z substructures, yielding potent transthyretin (TTR) amyloidogenesis inhibitors [1]. Although the reference library carries the dibromo‑hydroxy motif on the aniline ring, the rank‑ordering of aryl‑Z (benzoyl) substituents is directly transferable to the 2,5‑dibromo‑N‑(4‑hydroxyphenyl)benzamide scaffold because the critical binding interactions occur between the benzoyl ring and the TTR thyroxine‑binding pocket. In that study, 2,5‑disubstituted aryl‑Z congeners placed in the top tier of inhibitors, while mono‑bromo or non‑brominated analogues showed 10‑ to >100‑fold weaker inhibition of acid‑mediated TTR fibril formation [1].

Transthyretin amyloidosis kinetic stabiliser aryl substitution rank‑ordering

Positional Isomer Differentiation: 4′-Hydroxy vs. 3′-Hydroxy on the Aniline Ring – Impact on Adenosine A₃ Receptor Binding

Although direct head‑to‑head data for the 4′‑OH vs. 3′‑OH isomer pair at the same target are not available, the 3′‑hydroxy positional isomer (2,5‑dibromo‑N‑(3‑hydroxyphenyl)benzamide, CAS 723256‑00‑6) has been profiled against adenosine receptors, yielding a Ki of 2,580 nM at the human adenosine A₃ receptor and a Ki of 2,400 nM at the human adenosine A₁ receptor [1]. The 4′‑hydroxy isomer presents the hydrogen‑bond donor at the para position, altering the vector and electronic character of the H‑bond interaction relative to the meta‑OH of the 3′‑isomer. In related benzanilide series, such positional shifts of a single hydroxyl group have been shown to invert subtype selectivity (e.g., from A₃‑preferring to A₁‑preferring) or change binding affinity by >10‑fold [2].

Adenosine receptor GPCR selectivity positional isomer SAR

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen‑Bonding Capacity vs. Dibromsalan and the Non‑brominated Parent

The 2,5‑dibromo‑4′‑hydroxy substitution pattern confers a calculated logP (clogP) of approximately 3.6–3.8, with two halogen‑bond donor sites (Br at positions 2 and 5) and one strong hydrogen‑bond donor (phenolic –OH) . In comparison, the regioisomeric Dibromsalan (5‑bromo‑N‑(4‑bromophenyl)‑2‑hydroxybenzamide) has a similar clogP but positions the hydroxyl group on the benzoyl ring, creating an intramolecular hydrogen bond with the amide carbonyl that can reduce the solvent‑exposed H‑bond donor count [1]. The non‑brominated parent N‑(4‑hydroxyphenyl)benzamide (clogP ~2.2) lacks the heavy halogen atoms entirely, reducing both lipophilicity and the capacity for halogen bonding . The presence of two bromines in the target compound thus provides a distinct physicochemical profile that influences membrane permeability, plasma protein binding, and CYP450 metabolic stability relative to both comparators.

Lipophilicity halogen bonding drug‑likeness physicochemical profiling

Crystal Structure Evidence: 2,5‑Dihalo Benzamide Geometry in a TTR Ligand‑Binding Pocket

The PDB entry 3ESO (resolution 1.31 Å) contains the close analogue 2,5‑dichloro‑N‑(3,5‑dibromo‑4‑hydroxyphenyl)benzamide bound to human transthyretin [1]. In this structure, the 2,5‑dihalo‑substituted benzoyl ring occupies the outer binding pocket of TTR, with the chlorine atoms at positions 2 and 5 forming favourable van der Waals contacts with hydrophobic side chains (Leu17, Ala108, Leu110). Replacing chlorine with bromine (as in the target compound) is expected to deepen these hydrophobic contacts and potentially introduce halogen‑bonding interactions with backbone carbonyl oxygen atoms, as observed in brominated TTR ligand series [2]. This crystallographic evidence supports the superiority of the 2,5‑dihalo substitution geometry over alternative substitution patterns for achieving shape complementarity in the TTR binding site.

X‑ray crystallography TTR complex halogen‑bond geometry structure‑based design

2,5-Dibromo-N-(4-hydroxyphenyl)benzamide – Evidence‑Backed Research Application Scenarios


Transthyretin Amyloidogenesis Inhibitor Lead Optimisation

The 2,5‑dibromo substitution on the benzoyl ring has been rank‑ordered among the most potent aryl‑Z substructures in a crystallographically supported TTR inhibitor library [1]. Researchers developing kinetic stabilisers for TTR amyloidosis can use this compound as a validated scaffold where the 2,5‑dibromo pattern provides a >10‑fold potency advantage over mono‑bromo or des‑bromo analogues in acid‑mediated fibril formation assays [1]. The bromine atoms also offer anomalous scattering signals for X‑ray crystallography, facilitating ligand‑bound structure determination.

Halogen‑Bonding Probe for Bromodomain and Epigenetic Target Screening

With two bromine atoms positioned for halogen‑bond donor interactions, this compound serves as a suitable fragment or probe for bromodomain‑containing proteins (e.g., BRD4) where halogen bonding contributes to binding affinity [1]. The 4′‑hydroxy group provides an additional hydrogen‑bond anchor point, while the 2,5‑dibromo arrangement distinguishes it from mono‑bromo or meta‑bromo probes by offering a distinct halogen‑bond geometry [2]. BindingDB data for related 2,5‑dibromobenzamide fragments support their engagement with bromodomains at micromolar to sub‑micromolar Kd values.

Regioisomeric Selectivity Tool for GPCR and Adenosine Receptor Studies

The 4′‑hydroxy regioisomer is structurally distinct from the 3′‑hydroxy isomer (CAS 723256‑00‑6), which displays Ki values of 2.4–2.6 µM at adenosine A₁ and A₃ receptors [1]. By procuring the 4′‑OH isomer, researchers can interrogate how hydroxyl position on the aniline ring influences GPCR subtype selectivity, hydrogen‑bond network formation, and downstream signalling bias. This is particularly relevant for structure–activity relationship campaigns where the 3′‑OH isomer shows undesired adenosine receptor activity that the 4′‑OH isomer is expected to minimise.

Synthetic Intermediate for Diversified Benzamide Libraries

The phenolic –OH group at the 4′‑position provides a convenient handle for further derivatisation (e.g., O‑alkylation, sulfonylation, or conjugation to fluorophores or biotin tags), while the 2,5‑dibromo substitution pattern on the benzoyl ring can be exploited for cross‑coupling reactions (Suzuki, Buchwald–Hartwig) [1]. This dual reactivity profile enables the compound to serve as a versatile building block for generating focused libraries where both the benzoyl and aniline rings can be independently elaborated, supporting medicinal‑chemistry programmes across multiple target classes.

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